Tetrahydro-2H-pyran-4-ol-d5

Beschreibung

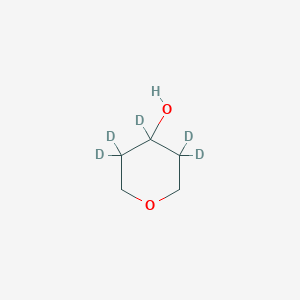

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C5H10O2 |

|---|---|

Molekulargewicht |

107.16 g/mol |

IUPAC-Name |

3,3,4,5,5-pentadeuteriooxan-4-ol |

InChI |

InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2/i1D2,2D2,5D |

InChI-Schlüssel |

LMYJGUNNJIDROI-QJWYSIDNSA-N |

Isomerische SMILES |

[2H]C1(COCC(C1([2H])O)([2H])[2H])[2H] |

Kanonische SMILES |

C1COCCC1O |

Herkunft des Produkts |

United States |

Advanced Spectroscopic Characterization and Isotopic Assessment of Tetrahydro 4h Pyran 4 Ol 3,3,4,5,5 D5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of deuterated compounds. The substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H or D) induces significant and predictable changes in NMR spectra, which can be harnessed to confirm the position of labeling, determine isotopic purity, and understand molecular structure and dynamics.

²H NMR for Quantitative Analysis of deuterium Distribution and Content

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei, making it a definitive method for verifying the success of a deuteration process. wikipedia.orgmagritek.com A compound that has been successfully labeled, such as Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, will exhibit a strong signal in the ²H NMR spectrum, corresponding to the positions of deuterium incorporation. wikipedia.org Conversely, the signals corresponding to these positions will be absent in the ¹H NMR spectrum.

While ²H NMR has a chemical shift range similar to that of proton NMR, its signals are typically broad with lower resolution, and deuterium-deuterium couplings are generally not observed. huji.ac.il The natural abundance of ²H is very low (about 0.016%), necessitating that samples be isotopically enriched to obtain a detectable signal. wikipedia.org

Quantitative ²H NMR (D-qNMR) can be employed to study the non-statistical distribution of deuterium in molecules. ives-openscience.eunih.gov For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, ²H NMR would show signals corresponding to the deuterium atoms at the C3, C4, and C5 positions. The integration of these signals, when compared against a suitable standard, allows for the quantification of deuterium content at each labeled site.

Table 1: Key Characteristics of ²H NMR Spectroscopy

| Feature | Description | Reference |

|---|---|---|

| Spin (I) | 1 | wikipedia.org |

| Natural Abundance | 0.0155% | huji.ac.il |

| Primary Use | Verification of deuteration; quantitative analysis of deuterium content. | wikipedia.orghuji.ac.il |

| Resolution | Generally low, with broad signals. | huji.ac.il |

| Sensitivity | Low at natural abundance; medium when enriched. | huji.ac.il |

¹H NMR in Deuterated Solvents for Proton Signal Resolution

¹H NMR spectroscopy of deuterated compounds is almost universally performed in deuterated solvents. This is necessary to avoid the large signal from the solvent's protons, which would otherwise overwhelm the signals from the analyte. researchgate.net Deuterated solvents are used because the resonance frequency of deuterium is vastly different from that of a proton, preventing interference. researchgate.net

However, deuteration is never 100% complete, so residual proton signals from the solvent are always present. ucla.edu For example, in chloroform-d (B32938) (CDCl₃), a small singlet for residual CHCl₃ is observed at approximately 7.26 ppm. ucla.edu In the ¹H NMR spectrum of Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, one would expect to see signals only for the protons that have not been substituted. These would be the two axial and two equatorial protons at the C2 and C6 positions, adjacent to the oxygen atom, and the hydroxyl (-OH) proton. The signals for the protons at C3, C4, and C5 would be absent. The choice of deuterated solvent can also influence the spectrum; for instance, the exchangeable hydroxyl proton may not be visible in solvents like deuterated methanol (B129727) due to rapid exchange with solvent deuterons. acdlabs.com

Table 2: Common Deuterated Solvents and Residual Proton Signals

| Solvent | Formula | Residual ¹H Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Chloroform-d | CDCl₃ | 7.26 | singlet | ucla.edu |

| Acetone-d₆ | (CD₃)₂CO | 2.05 | pentet | ucla.edu |

| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | pentet | ucla.edu |

| Deuterium Oxide | D₂O | ~4.8 | singlet | sigmaaldrich.com |

¹³C NMR and Deuterium Isotope Effects on Carbon Chemical Shifts

The substitution of hydrogen with deuterium has a notable effect on the ¹³C NMR spectrum. This phenomenon, known as the deuterium isotope effect (DIE), causes shifts in the resonance of the carbon atoms. nih.gov The effect is most pronounced on the carbon directly attached to the deuterium (α-effect), but it is also observed on carbons two bonds away (β-effect) and even further. nih.govcdnsciencepub.com

Generally, deuterium substitution leads to an upfield shift (to a lower ppm value) in the ¹³C signal. nih.gov The magnitude of this shift is typically linear with the number of deuteriums substituted at a given site. nih.gov

α-effect: A carbon bonded to one deuterium (C-D) will be shifted upfield. For a CD₂ group, the shift is larger, and for a CD₃ group, it is larger still.

β-effect: A smaller upfield shift is observed for the carbon atom adjacent to the site of deuteration.

Long-range effects: Isotope effects can be transmitted over three or more bonds, particularly in conjugated or rigid systems. nih.govnih.gov

In Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, the following effects would be anticipated in the ¹³C NMR spectrum compared to its non-deuterated analog:

C4: Significant upfield shift due to one directly attached deuterium (α-effect).

C3 and C5: Large upfield shifts due to two directly attached deuteriums (α-effect). These carbons would also show splitting into a multiplet due to one-bond ¹³C-²H coupling.

C2 and C6: Smaller upfield shifts due to the β-isotope effect from the deuteriums on C3 and C5.

These isotope shifts can be used to quantify the degree of isotope labeling at specific molecular sites. nih.gov

Table 3: Typical Deuterium Isotope Effects (DIE) on ¹³C Chemical Shifts

| Effect Type | Number of Bonds | Typical Shift (ppm per D) | Direction | Reference |

|---|---|---|---|---|

| α-effect | 1 | ~0.3 | Upfield | nih.gov |

| β-effect | 2 | ~0.1 | Upfield | nih.gov |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation of Deuterated Species

Two-dimensional (2D) NMR techniques are powerful tools for confirming the precise structure and the location of deuterium labels. scribd.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, a COSY spectrum would show correlations between the C2 and C6 protons, but no correlations to the deuterated positions.

HSQC (Heteronuclear Single Quantum Correlation): This technique correlates protons directly to the carbons they are attached to (a one-bond correlation). youtube.com In the HSQC spectrum of the target molecule, cross-peaks would appear for the C2-H2 and C6-H6 pairs. The absence of cross-peaks for C3, C4, and C5 would confirm their deuteration. cdnsciencepub.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. ustc.edu.cn This is extremely useful for assigning quaternary carbons and confirming the connectivity in deuterated molecules. For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, one would expect to see HMBC correlations from the C2 protons to the deuterated C3 carbon, and from both C2 and C6 protons to the deuterated C4 carbon. These correlations would definitively establish the placement of the deuterium atoms within the pyran ring.

Table 4: Application of 2D NMR for Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5

| Technique | Purpose | Expected Observation | Reference |

|---|---|---|---|

| COSY | Identifies ¹H-¹H spin systems | Correlations between C2 and C6 protons. | scribd.com |

| HSQC | Identifies ¹H-¹³C one-bond correlations | Cross-peaks for C2-H2 and C6-H6. No signals for C3, C4, C5. | youtube.com |

| HMBC | Identifies ¹H-¹³C long-range (2-3 bond) correlations | Correlations from H2/H6 to C3, C4, and C5, confirming the location of deuterium labels. | ustc.edu.cn |

Quantitative NMR for Determination of Isotopic Enrichment and Purity

Quantitative NMR (qNMR) is a primary analytical method for determining the purity or concentration of a substance without needing a specific standard of the same analyte. acanthusresearch.com It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to it. acanthusresearch.com

To determine the chemical purity and isotopic enrichment of Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, a ¹H-qNMR experiment is performed. A certified internal standard of known purity is weighed accurately and dissolved together with a precisely weighed amount of the deuterated analyte in a suitable deuterated solvent. fujifilm.comethz.ch By comparing the integral of a known signal from the analyte (e.g., the protons at C2/C6) with the integral of a signal from the internal standard, the purity can be calculated. ox.ac.uk

For isotopic enrichment, a combined ¹H and ²H NMR method can provide a highly accurate determination. nih.gov The ¹H NMR experiment quantifies the amount of non-deuterated species by measuring the residual proton signals at the labeled positions, while the ²H NMR experiment quantifies the deuterated species. This combined approach is often more accurate than mass spectrometry for determining isotopic abundance. nih.gov

Table 5: Criteria for a Suitable Internal Standard in qNMR

| Criterion | Rationale | Reference |

|---|---|---|

| High Purity | To ensure accuracy of the calculation. | mestrelab.com |

| Chemical Stability | Must not react with the analyte or solvent. | ox.ac.uk |

| Solubility | Must be fully soluble in the chosen deuterated solvent. | mestrelab.com |

| Signal Resolution | Must have at least one sharp signal that does not overlap with any analyte signals. | fujifilm.com |

| Low Volatility | To prevent concentration changes during sample preparation. | ox.ac.uk |

Mass Spectrometry (MS) Techniques for Analysis of Deuterium-Labeled Molecules

Mass spectrometry is a fundamental technique for analyzing isotopically labeled compounds, providing confirmation of the molecular weight and insights into the compound's structure through fragmentation patterns. For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, the molecular formula is C₅H₅D₅O₂, with a calculated molecular weight of approximately 107.16 g/mol . clearsynth.com The unlabeled analog, Tetrahydro-4H-pyran-4-ol, has a molecular weight of 102.13 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for the deuterated compound would be observed at an m/z of 107. The fragmentation of cyclic alcohols is characterized by several key pathways:

Loss of Water: Alcohols readily lose a molecule of water. For the deuterated analog, this would involve the loss of D₂O (mass = 20) or HDO (mass = 19), leading to fragments at m/z 87 or m/z 88.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon.

Ring Cleavage: Cyclic alcohols undergo complex ring fragmentation. Unlabeled Tetrahydro-4H-pyran-4-ol shows a characteristic fragment at m/z 57. whitman.edu The corresponding fragment for the d5-labeled compound would be shifted according to which deuteriums are retained in the fragment.

It is important to note that the fragmentation of deuterated alcohols can sometimes be complex. For instance, rearrangements can lead to the exchange of hydrogen and deuterium atoms during fragmentation, resulting in fragment ions that are one mass unit lower than predicted (e.g., a fragment at m/z [M-CD₃-H] instead of just [M-CD₃]). reddit.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its key fragments, further validating the successful and specific incorporation of the five deuterium atoms.

Table 6: Predicted Mass Spectrometry Fragments for Tetrahydro-4H-pyran-4-ol and its d5-Analog

| Fragment Description | Unlabeled (C₅H₁₀O₂) m/z | d5-Labeled (C₅H₅D₅O₂) Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | 102 | 107 |

| Loss of Water [M-H₂O]⁺ | 84 | - |

| Loss of HDO [M-HDO]⁺ | - | 88 |

| Loss of D₂O [M-D₂O]⁺ | - | 87 |

Table 7: List of Compounds Mentioned

| Compound Name |

|---|

| Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 |

| Tetrahydro-4H-pyran-4-ol |

| Chloroform-d |

| Acetone-d₆ |

| Dimethyl Sulfoxide-d₆ |

| Deuterium Oxide |

High-Resolution Mass Spectrometry (HR-MS) for Precise Isotopic Composition and Purity Determination

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the definitive characterization of deuterated compounds like Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5. Its ability to measure mass-to-charge ratios (m/z) with high accuracy and resolving power allows for the unambiguous determination of elemental compositions and the precise assessment of isotopic purity. nih.govresearchgate.net

The primary advantage of HR-MS is its capacity to distinguish between ions of very similar nominal mass. For instance, it can easily resolve the signal of the deuterated molecule from potential isobaric interferences. In determining isotopic purity, HR-MS can separate and quantify the ion signals corresponding to the different isotopologues (e.g., d0 to d5) present in the sample. rsc.orgresearchgate.net The strategy involves recording a full scan mass spectrum, extracting the ions for each isotopologue, and integrating their respective peak areas to calculate the isotopic enrichment. rsc.org This method is rapid, highly sensitive, and requires minimal sample, making it a cost-effective approach for routine purity checks. nih.gov

A theoretical analysis of Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 would yield the data presented in the table below. The calculation of isotopic purity is based on the relative abundances of the observed isotopologue peaks in the mass spectrum.

Table 1: Theoretical HR-MS Data and Isotopic Purity Calculation for Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5

This table illustrates the expected high-resolution mass data for the protonated molecule [M+H]+ of Tetrahydro-4H-pyran-4-ol and its deuterated isotopologues. The % Purity is calculated based on a hypothetical analysis of a sample intended to be pure d5 compound.

| Isotopologue | Formula | Theoretical m/z ([M+H]+) | Observed Relative Abundance (%) | Isotopic Purity Contribution (%) |

|---|---|---|---|---|

| d0 (Undeuterated) | C5H11O2 | 103.0754 | 0.1 | - |

| d1 | C5H10DO2 | 104.0817 | 0.2 | - |

| d2 | C5H9D2O2 | 105.0880 | 0.4 | - |

| d3 | C5H8D3O2 | 106.0942 | 1.0 | - |

| d4 | C5H7D4O2 | 107.1005 | 2.5 | - |

| d5 (Target) | C5H6D5O2 | 108.1068 | 95.8 | 95.8 |

Electrospray Ionization Mass Spectrometry (ESI-MS) in Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5. geologyscience.ru ESI typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal to no fragmentation. acs.org This preserves the molecular integrity of the analyte, providing a clear determination of the molecular weight of the various isotopologues present in the sample. rsc.org

When coupled with a high-resolution analyzer (ESI-HR-MS), it becomes a powerful method for characterizing deuterated compounds. nih.gov This combination allows for the precise mass measurements described in the previous section, enabling the confirmation of successful deuteration and the quantification of isotopic purity. rsc.orgresearchgate.net Furthermore, ESI-MS/MS can be employed to induce fragmentation, which provides valuable information on the location of the deuterium labels within the molecule by analyzing the mass shifts in the resulting fragment ions. nih.govresearchgate.net This is crucial for confirming that deuteration occurred at the intended positions (3,3,4,5,5) on the pyran ring.

The technique is also valuable for monitoring dynamic processes, such as hydrogen-deuterium (H/D) exchange reactions, by assessing changes in isotopic purity over time. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For a compound like Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, which possesses sufficient volatility, GC-MS provides excellent chromatographic separation and structural information from mass spectra. researchgate.net

A key phenomenon observed in the GC analysis of deuterated compounds is the chromatographic isotope effect, where deuterated isotopologues may have slightly different retention times than their non-deuterated counterparts. nih.gov Typically, deuterated compounds elute slightly earlier than the corresponding protiated species, especially on nonpolar stationary phases. nih.govchromforum.org This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker intermolecular interactions with the GC stationary phase. nih.gov The ability to separate isotopologues chromatographically is essential for certain quantitative methods and for investigating kinetic isotope effects. nih.gov

The mass spectrometer detector provides fragmentation patterns upon electron ionization (EI), which can be used to confirm the structure of the analyte. The mass shifts in the fragments of the deuterated compound compared to its unlabeled analog confirm the positions of the deuterium atoms.

Table 2: Illustrative GC-MS Retention Time Data for Tetrahydro-4H-pyran-4-ol Isotopologues

This table shows a hypothetical example of the chromatographic isotope effect in GC-MS analysis, where the deuterated compound exhibits a shorter retention time than its undeuterated counterpart.

| Compound Name | Molecular Formula | Retention Time (min) | Observed Isotope Effect |

|---|---|---|---|

| Tetrahydro-4H-pyran-4-ol | C5H10O2 | 8.58 | - |

| Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 | C5H5D5O2 | 8.55 | Earlier Elution |

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Ratio Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry designed for the high-precision measurement of the relative abundance of isotopes in a sample. wikipedia.org While HR-MS is excellent for determining isotopic purity in a synthesized batch, IRMS provides exceptionally precise measurements of isotope ratios (e.g., D/H, ¹³C/¹²C) against international standards. benthamdirect.comresearchgate.net

For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, IRMS would be the technique of choice for applications requiring the highest possible precision in isotopic ratio determination. taylorfrancis.comisotopx.com The sample is typically combusted or pyrolyzed to a simple gas (e.g., H₂, CO₂) before introduction into the mass spectrometer. benthamdirect.com The instrument then measures the ratio of the heavy isotope to the light isotope with very high precision. These high-precision measurements are critical in studies tracking metabolic pathways, determining the origin of compounds, or quantifying subtle isotopic fractionation effects. researchgate.net Recent advances using continuous flow inlets have significantly improved sample throughput for IRMS systems. benthamdirect.com

Analysis of Mass Isotopomer Distributions and Fragmentation Patterns in Deuterated Analogs

The analysis of fragmentation patterns in mass spectrometry provides a roadmap to a molecule's structure. libretexts.org For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, the fragmentation pattern will be directly influenced by the presence and location of the five deuterium atoms. When subjected to ionization techniques that induce fragmentation, such as Electron Ionization (EI) in GC-MS or Collision-Induced Dissociation (CID) in MS/MS, the molecule will break apart at its weakest bonds. stackexchange.com

Key fragmentation pathways for the parent compound, Tetrahydro-4H-pyran-4-ol, would likely involve the loss of a water molecule (H₂O) from the alcohol group, cleavage of the pyran ring, and loss of small neutral molecules. libretexts.org In the deuterated analog, these pathways will be altered. For example, the loss of water may manifest as the loss of HDO or D₂O, depending on the specific atoms involved in the elimination. The masses of fragments containing the C3, C4, or C5 positions will be shifted by the mass of the deuterium atoms they retain. researchgate.netresearchgate.net Comparing the fragmentation spectrum of the d5-analog to the non-deuterated compound allows for the precise mapping of deuterium locations, confirming the regioselectivity of the synthesis. nih.gov

Table 3: Predicted Key Fragments for Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 in EI-MS

This table outlines potential fragmentation pathways and the corresponding expected m/z values for the deuterated compound compared to its unlabeled version, illustrating how deuterium labeling affects the mass spectrum.

| Fragment Ion Description | Non-Deuterated Fragment (m/z) | Predicted Deuterated Fragment (m/z) | Mass Shift (Da) |

|---|---|---|---|

| Molecular Ion [M]+• | 102 | 107 | +5 |

| Loss of methyl radical [M-CH3]+ | 87 | 90 (Loss of -CD2H) | +3 |

| Loss of water [M-H2O]+• | 84 | 88 (Loss of HDO) | +4 |

| Ring cleavage fragment [C3H5O]+ | 57 | 61 ([C3HD4O]+) | +4 |

| Fragment [C2H5O]+ | 45 | 45 (No D-atoms) | 0 |

Mechanistic and Kinetic Studies in Tetrahydropyran Chemistry Utilizing Deuterium Labeling

Application of Kinetic Isotope Effects (KIE) in Elucidating Reaction Mechanisms

A kinetic isotope effect (KIE) is a phenomenon where substituting an atom with one of its isotopes alters the rate of a chemical reaction. wikipedia.org This change in rate, expressed as the ratio of the rate constant of the light isotopologue (kL) to that of the heavy one (kH), provides invaluable information about the reaction mechanism, especially the rate-determining step. princeton.edu The primary cause of KIEs is the difference in zero-point vibrational energy between bonds to the light and heavy isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. wikipedia.orgumd.edu

The deuterium (B1214612) kinetic isotope effect (²H KIE) is the most widely used KIE in organic chemistry due to the doubling of mass when replacing protium (B1232500) (¹H) with deuterium (²H), which can lead to significant and measurable rate changes. wikipedia.orgnih.gov These effects are broadly classified into primary and secondary KIEs.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the value of kH/kD is typically in the range of 1 to 8. princeton.edu A "normal" primary KIE (kH/kD > 1) indicates that the bond to hydrogen/deuterium is being cleaved in the slowest step of the reaction. columbia.edu The magnitude of the PKIE can also offer clues about the symmetry of the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step. princeton.edu These effects are generally smaller than PKIEs but are highly informative. wikipedia.org They are classified based on the position of the isotope relative to the reaction center:

α-Secondary KIEs: The isotope is attached to the carbon atom undergoing a change in hybridization. For example, in nucleophilic substitution reactions, a change from sp³ hybridization (tetrahedral) in the reactant to sp² (trigonal planar) in the transition state leads to a normal SKIE (kH/kD ≈ 1.1–1.2). Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD ≈ 0.8–0.9). wikipedia.org

β-Secondary KIEs: The isotope is on a carbon atom adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H (or C-D) bond helps stabilize a developing positive charge in the transition state. Since the C-H bond is weaker and a better electron donor than the C-D bond, a normal SKIE (kH/kD > 1) is typically observed. princeton.edu

A significant primary KIE confirms that C-H bond cleavage is part of the rate-determining step. The absence of a PKIE when a C-H bond is broken suggests that this bond cleavage occurs in a fast step either before or after the rate-determining step.

Secondary KIEs provide more subtle details about the transition state structure. A study on the hydrolysis of 2-(p-Nitrophenoxy)tetrahydropyran , a derivative of the tetrahydropyran (B127337) ring system, provides a concrete example. The α-deuterium secondary KIE for the uncatalyzed hydrolysis was measured under various solvent conditions. rutgers.edu

| Solvent System | Temperature (°C) | α-Deuterium SKIE (kH/kD) |

| Water | 46.0 | 1.17 |

| 50% aq. Trifluoroethanol | 70.6 | 1.15 |

| 50% aq. Ethanol | 70.6 | 1.13 |

| 0.1 M HCl (Acid-Catalyzed) | 20.2 | 1.07 |

| Data sourced from Ahmad, I.A., et al. (2004). rutgers.edu |

The observed SKIE values of 1.13-1.17 (which extrapolate to approximately 1.19 at 25°C) are large and characteristic of an SN1-type mechanism where the rate-limiting step is the ionization of the C-O bond to form an oxocarbenium ion intermediate. rutgers.edu This process involves a change in hybridization at the anomeric carbon (C-2) from sp³ in the reactant to sp² in the planar oxocarbenium ion transition state, leading to a significant normal SKIE. In contrast, the acid-catalyzed reaction showed a much smaller SKIE of 1.07, suggesting a different, more associative transition state. rutgers.edu These data powerfully illustrate how SKIEs can differentiate between reaction pathways (e.g., SN1 vs. acid-catalyzed) and define the nature of their respective transition states.

Equilibrium Isotope Effects (EIE)

An Equilibrium Isotope Effect (EIE) refers to the change in an equilibrium constant when a reactant is substituted with an isotope. researchgate.net It arises from the fact that isotopes partition themselves unevenly between two or more species at chemical equilibrium, favoring the state where the heavier isotope is in the most stable (lowest energy) bonding environment. umd.edu This is primarily governed by differences in zero-point vibrational energies. umd.eduresearchgate.net The heavier isotope, like deuterium, prefers to be in the more strongly bonded state, which has a higher vibrational frequency. columbia.edu

The EIE is expressed as the ratio of the equilibrium constants (KH/KD). Unlike KIEs, EIEs can be normal (KH/KD > 1) or inverse (KH/KD < 1). columbia.edu An inverse EIE (KH/KD < 1) indicates that the deuterium is more stable in the product than in the reactant. Understanding EIEs is crucial because many observed kinetic isotope effects are composites of the KIE for the rate-determining step and the EIEs for any preceding equilibrium steps. columbia.edunih.gov

Deuterium Labeling for Tracing Molecular Rearrangements and Intermediate Species

Deuterium labeling is an indispensable technique for tracing the fate of atoms and bonds throughout a chemical reaction. nih.govnih.gov By replacing specific hydrogen atoms with deuterium in a starting material like a tetrahydropyranol, chemists can follow the label's position in the products and any isolated intermediates. This provides unambiguous evidence for or against proposed reaction pathways, especially those involving molecular rearrangements or the formation of transient species.

For example, if a reaction is thought to proceed through a specific intermediate, synthesizing the deuterated version of that proposed intermediate and showing that it yields the same product distribution as the deuterated starting material can provide strong evidence for its involvement in the reaction pathway. Similarly, tracking the migration of a deuterium label from one position to another within the molecular skeleton can confirm the occurrence of hydride shifts or other complex rearrangements.

Influence of Deuterium on Reaction Pathways and Overall Kinetics

Substituting hydrogen with deuterium can do more than just alter the rate of a known reaction; it can sometimes change the preferred reaction pathway altogether. This phenomenon, known as "metabolic switching" in drug metabolism, occurs when the deuteration of a C-H bond slows down its cleavage (due to the KIE) to such an extent that a different, previously minor, reaction pathway becomes kinetically favorable.

Computational and Theoretical Investigations of Deuterated Tetrahydropyran 4 Ol 3,3,4,5,5 D5

Quantum Chemical Calculations for Predicting Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, offering a powerful complement to experimental measurements. For deuterated molecules like Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, these methods can elucidate the subtle effects of isotopic substitution on nuclear magnetic resonance (NMR) and vibrational spectra.

Density Functional Theory (DFT) has become a standard and reliable method for the calculation of NMR chemical shifts in organic molecules. nih.govaps.org The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO). ruc.dk The chemical shift (δ) is then determined by comparing the calculated isotropic shielding constant (σ) of a nucleus in the molecule to that of a reference standard, typically tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ. nih.gov

For Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, DFT calculations would predict distinct ¹³C and ¹H NMR chemical shifts compared to its non-deuterated analog. The presence of deuterium (B1214612) atoms causes small but predictable changes in the electronic environment of neighboring nuclei, known as isotope shifts. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or larger ones like the polarization-consistent pcS-2, are commonly employed for such calculations to achieve good correlation with experimental data. nih.govsemanticscholar.org Solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. ruc.dk

Table 1: Predicted ¹³C NMR Chemical Shifts for Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5 using DFT (Note: These are representative values based on typical DFT calculations for analogous structures. Actual values would depend on the specific functional, basis set, and solvent model used.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Isotope Effect |

| C2/C6 | ~63.5 | Minimal |

| C3/C5 | ~39.0 | Alpha and Beta isotope shifts |

| C4 | ~68.0 | Alpha isotope shift |

Theoretical vibrational spectroscopy, typically performed using DFT, calculates the frequencies and intensities of infrared (IR) and Raman bands. A key application for deuterated compounds is the prediction of isotope effects on vibrational frequencies. The substitution of a hydrogen atom (mass ≈ 1 amu) with a deuterium atom (mass ≈ 2 amu) significantly alters the reduced mass of the corresponding bond.

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, the stretching frequency of a C-D bond is expected to be lower than that of a C-H bond by a factor of approximately 1/√2 (≈ 0.707). This effect is a hallmark of isotopic labeling and is readily observable in IR spectra. For Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, the C-H stretching vibrations typically found in the 2850–3000 cm⁻¹ region would be replaced by C-D stretching vibrations at significantly lower frequencies.

Table 2: Predicted Vibrational Frequency Shifts due to Deuteration (Note: These are generalized predictions based on the isotope effect. Precise frequencies are obtained from DFT calculations.)

| Vibrational Mode | Typical H-Isotopomer Frequency (cm⁻¹) | Predicted D-Isotopomer Frequency (cm⁻¹) |

| C-H Stretch (aliphatic) | 2850 - 2960 | N/A (for C3, C4, C5) |

| C-D Stretch (aliphatic) | N/A | ~2100 - 2250 |

| O-H Stretch | 3200 - 3600 | 3200 - 3600 (unchanged) |

| C-H Bend | 1350 - 1470 | N/A (for C3, C4, C5) |

| C-D Bend | N/A | ~950 - 1050 |

Conformational Analysis of Deuterated Cyclic Systems

The three-dimensional structure and flexibility of cyclic molecules are critical to their properties and function. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations.

The tetrahydropyran (B127337) ring, like cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. For a substituted tetrahydropyranol, such as the parent compound tetrahydropyran-4-ol, the key conformational question is the orientation of the hydroxyl group: axial or equatorial. Theoretical calculations, including DFT and Møller-Plesset perturbation theory (MP2), are used to determine the relative energies of these conformers. researchgate.net In many cases, the equatorial conformer is favored to reduce steric hindrance. However, stereoelectronic effects, such as hydrogen bonding, can sometimes stabilize the axial conformation. researchgate.net

Computational studies on other deuterated rings, such as furan (B31954), have shown that deuteration can make out-of-plane ring deformations less favorable. nih.govnih.gov The presence of deuterium atoms can lead to a slightly more rigid ring structure. nih.gov For Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, the deuteration at positions 3, 4, and 5 would likely have a small but measurable impact on the barrier to ring inversion and the equilibrium constant between the axial and equatorial conformers of the hydroxyl group. The slightly shorter effective bond length of C-D versus C-H can alter non-bonded interactions, thereby influencing the puckering parameters of the ring.

Table 3: Theoretical Conformational Energy Profile of Tetrahydropyran-4-ol (Note: This table illustrates the general principles. The inclusion of deuterium in Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5 would cause minor perturbations to these energy differences.)

| Conformer | OH Group Orientation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Chair 1 | Equatorial | 0.00 (Reference) | Minimized steric interactions |

| Chair 2 | Axial | +0.4 to +0.8 | 1,3-diaxial interactions |

| Twist-Boat | N/A | +5.0 to +6.0 | Torsional and angle strain |

Computational Modeling of Isotope Effects (KIE, EIE)

Isotope effects, both kinetic (KIE) and equilibrium (EIE), are fundamental tools for studying reaction mechanisms. Computational modeling allows for the prediction and interpretation of these effects at a molecular level.

A primary KIE occurs when a bond to the isotope is broken or formed in the rate-determining step of a reaction. youtube.comyoutube.com This effect arises mainly from the difference in ZPVE between the C-H and C-D bonds. Since the C-H bond has a higher ZPVE, it requires less energy to reach the transition state, resulting in a faster reaction rate compared to the C-D bond (kH/kD > 1).

In Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, deuteration is not on the hydroxyl proton, so reactions involving O-H cleavage would not show a primary KIE from this labeling pattern. However, secondary KIEs can be observed when the isotopic substitution is at a position not directly involved in bond breaking but whose hybridization or environment changes during the reaction. For example, in an oxidation reaction that converts the C4-OH group to a ketone, the hybridization of C4 changes from sp³ to sp². This change would alter the vibrational frequencies of the C4-D bond, leading to a secondary KIE. Computational models can predict the magnitude of these KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. nih.govnih.gov

Table 4: Principles of Computational KIE Prediction for a Hypothetical Oxidation of Tetrahydro-4h-pyran-4-ol

| Parameter | H-Isotopomer (at C4) | D-Isotopomer (at C4) | Implication for KIE |

| Reactant ZPVE (C-H/D) | Higher | Lower | D-isotopomer is more stable at the start |

| Transition State Frequencies | Vibrational modes change | Vibrational modes change | The difference in ZPVE between reactant and transition state determines the KIE |

| Predicted kH/kD | > 1 (typically 1.05-1.3 for secondary KIE) | N/A | Indicates a change in hybridization at the labeled center during the rate-determining step |

Molecular Dynamics Simulations for Understanding Deuterium's Influence on Molecular Motion

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate movements of atoms and molecules over time. In the context of isotopically labeled compounds like Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, MD simulations can provide profound insights into how the substitution of hydrogen with its heavier isotope, deuterium, alters the molecule's dynamic behavior. These simulations can elucidate changes in vibrational modes, conformational flexibility, and intermolecular interactions, which are fundamental to understanding the molecule's macroscopic properties.

Theoretical Framework

MD simulations for such analyses are typically performed using force fields specifically parameterized to account for the mass difference of the isotopes. Ab initio molecular dynamics, which calculates the potential energy surface on-the-fly from electronic structure theory, offers a more accurate, albeit computationally intensive, approach to capture the nuanced effects of deuteration on the electronic and geometric properties of the molecule. nih.gov

Impact on Vibrational Modes and Conformational Dynamics

For a molecule like Tetrahydro-4H-pyran-4-ol, the puckered six-membered ring is not static but undergoes conformational changes, such as chair-to-boat interconversions. The substitution of hydrogen with deuterium at the 3, 4, and 5 positions is expected to modulate these dynamics.

Research on other deuterated cyclic ethers, such as furan, using ab initio molecular dynamics has shown that deuteration can alter the ring dynamics. nih.gov While furan is an aromatic and planar molecule, the principles observed can be extrapolated to the saturated tetrahydropyran ring. The lower zero-point energy of C-D bonds compared to C-H bonds can lead to subtle changes in bond lengths and angles, which in turn can affect the energy barriers for conformational transitions.

Molecular dynamics simulations can quantify these effects by tracking the trajectories of all atoms over time. From these trajectories, various properties can be calculated, including:

Vibrational Spectra: The power spectrum of the atomic velocity autocorrelation function can reveal the vibrational frequencies of different modes. For Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5, a shift to lower frequencies for modes involving the C-D bonds is expected compared to its non-deuterated counterpart.

Conformational Preferences: By analyzing the dihedral angles of the ring over the simulation time, the relative populations of different conformers (e.g., chair, boat, twist-boat) can be determined. Deuteration may slightly alter the equilibrium between these conformers.

Ring Puckering Parameters: The degree and nature of the ring puckering can be quantified. MD simulations can reveal if the deuterated molecule exhibits a different average pucker amplitude or phase angle.

Illustrative Research Findings

| Dynamic Property | Tetrahydro-4H-pyran-4-ol (Non-deuterated) | Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 (Deuterated) | Anticipated Influence of Deuteration |

|---|---|---|---|

| Average C-H/C-D Stretching Frequency (cm⁻¹) | ~2950 | ~2140 | Significant decrease due to the heavier mass of deuterium. |

| Chair-to-Boat Interconversion Rate (events/ns) | X | Slightly lower than X | The higher mass at key positions may slightly increase the energy barrier or alter the pre-exponential factor for the transition. |

| Ring Pucker Amplitude (Å) | Y | Slightly smaller than Y | The lower zero-point energy of C-D bonds can lead to a slightly more compact average conformation. |

| Self-Diffusion Coefficient (10⁻⁵ cm²/s) in a given solvent | Z | Slightly lower than Z | The increased molecular mass leads to slower translational motion. |

This table is illustrative and presents expected trends based on established principles of isotope effects in molecular dynamics. The values X, Y, and Z would be determined from actual simulation data.

Advanced Applications in Chemical and Biochemical Research

Probing Molecular Conformations and Dynamics in Solution and Other Phases

The substitution of hydrogen with deuterium (B1214612) is a powerful tool for investigating the three-dimensional structure and movement of molecules. acs.org Neutron scattering techniques, in particular, benefit immensely from deuterium labeling. europa.eunih.gov Neutrons interact differently with hydrogen and deuterium nuclei, a property that allows researchers to use "contrast variation". europa.eu

By selectively deuterating parts of a larger molecular assembly, such as a polymer or a biological macromolecule, researchers can effectively make certain parts of the structure "visible" or "invisible" to neutrons. nih.govornl.gov For a molecule like Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5, if it were incorporated into a larger system, its deuterated ring could be specifically tracked. This approach is invaluable for studying the conformation and dynamics of polymer chains, determining the arrangement of subunits within complex proteins, and understanding how molecules interact in solution or in the solid state. nih.govcapes.gov.br

Fundamental Investigations of Isotope Effects on Chemical and Biological Processes

The difference in mass between deuterium and hydrogen leads to differences in bond strength; a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. libretexts.org This difference gives rise to the kinetic isotope effect (KIE), where a reaction that involves the breaking of a C-H bond will proceed at a slower rate if that hydrogen is replaced with deuterium. libretexts.org

Studying the KIE provides deep mechanistic insights into chemical reactions. For instance, observing a significant KIE when a C-H bond is deuterated provides strong evidence that the breaking of this bond is part of the reaction's rate-determining step. libretexts.org Compounds like Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5 can be used in fundamental studies to probe reaction mechanisms involving hydrogen abstraction or transfer from positions 3 or 5 on the pyran ring.

In biological systems, the substitution of H with D can also have noticeable effects. osti.govnih.gov The altered bond strengths can affect enzyme-catalyzed reactions and the stability of hydrogen bonds, which are critical for the structure of proteins and nucleic acids. nih.govnih.gov Research into these deuterium isotope effects helps elucidate biochemical pathways and the mechanisms of enzymatic reactions. osti.gov

| Property | C-H Bond | C-D Bond | Consequence |

|---|---|---|---|

| Mass of Isotope | ~1 amu | ~2 amu | Significant relative mass difference. |

| Bond Dissociation Energy | Lower | Higher (e.g., ~5 kJ/mol stronger). libretexts.org | The C-D bond is more stable and requires more energy to break. |

| Vibrational Frequency | Higher | Lower | Leads to different zero-point energies, a key factor in the KIE. |

| Reaction Rate (if bond is broken in RDS) | Faster | Slower | This is the basis of the Kinetic Isotope Effect (KIE). libretexts.org |

Deuterium Labeling in Studies of Advanced Materials (e.g., deuterated polymers for neutron scattering, organic light-emitting diodes, fluorophores)

The unique properties of deuterated compounds are increasingly being exploited in materials science. acs.org As mentioned, deuterated polymers are essential for small-angle neutron scattering (SANS) experiments, which reveal information about polymer structure, phase separation, and dynamics on a nanometer scale. europa.eucapes.gov.br The synthesis of deuterated monomers, which could be conceptually similar to Tetrahydro-4h-pyran-4-ol, is a critical step in creating these specialized polymers for analysis. europa.eu

A more recent application is in the field of organic electronics. The stability and lifetime of organic light-emitting diodes (OLEDs) can be significantly improved by replacing C-H bonds at specific, vulnerable positions in the organic molecules with stronger C-D bonds. acs.org This "kinetic isotope effect" slows down degradation pathways that would otherwise limit the device's operational lifespan. Similarly, the properties of fluorophores can be enhanced through deuteration. acs.org While Tetrahydro-4h-pyran-4-ol-3,3,4,5,5-d5 itself is not an OLED material, its status as a deuterated building block exemplifies the chemical principles used to create more robust and efficient advanced materials.

Q & A

What are the optimal synthetic routes for preparing Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 in a laboratory setting?

Answer:

Deuteration of the parent compound, Tetrahydro-4H-pyran-4-one, is achieved through acid-catalyzed H/D exchange using D₂O or deuterated reagents. For example, selective deuteration at the 3,3,4,5,5 positions can be accomplished by reducing the ketone group with NaBD₄ (sodium borodeuteride) in anhydrous THF under inert conditions. Post-reduction, purification via column chromatography (silica gel, eluent: deuterated chloroform/methanol) ensures removal of non-deuterated byproducts. Isotopic enrichment (98 atom% D) is validated using high-resolution mass spectrometry (HRMS) and ²H NMR .

How does deuteration at the 3,3,4,5,5 positions influence the conformational stability of Tetrahydro-4H-pyran-4-ol in solution-phase studies?

Answer:

Deuteration alters vibrational modes and rotational barriers, stabilizing specific chair conformations. Temperature-dependent ¹H and ²H NMR studies reveal reduced zero-point energy at deuterated positions, leading to a higher population of the equatorial conformation compared to the non-deuterated analogue. Computational density functional theory (DFT) calculations corroborate these findings, showing a 0.3–0.5 kcal/mol energy difference between axial and equatorial conformers, which is lower than in the protiated form .

What analytical techniques are critical for confirming the deuteration level and purity of Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5?

Answer:

- Isotopic abundance : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation, while ²H NMR confirms positional specificity.

- Purity assessment : Gas chromatography-mass spectrometry (GC-MS) or HPLC with refractive index/UV detection identifies non-deuterated impurities.

- Elemental analysis : Ensures stoichiometric consistency (e.g., C: 44.5%, H: 5.2%, D: 23.8%, O: 26.5%) .

In mechanistic studies, how does the deuterated isotopologue affect kinetic isotope effects (KIEs) in acid-catalyzed ring-opening reactions?

Answer:

Deuteration at β-positions (C3, C5) induces primary KIEs (kH/kD > 2) due to hyperconjugation in the transition state during protonation. Secondary KIEs at C4 (axial deuterium) are observed in SN1 mechanisms, measured via competitive isotopic labeling and LC-MS analysis. For example, in HCl-catalyzed ring-opening, deuterated derivatives exhibit a 15–20% slower reaction rate, providing insights into rate-determining steps .

What safety precautions are necessary when handling Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5?

Answer:

Though classified as non-hazardous for transport, standard precautions apply:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid aerosol exposure.

- Storage : Airtight containers under argon at 2–8°C to prevent isotopic exchange.

- Waste disposal : Segregate deuterated waste and consult institutional guidelines .

Can Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 serve as a chiral building block in asymmetric synthesis?

Answer:

Yes, its rigid tetrahydropyran scaffold enables chiral induction. Methodologies for enantiomeric purity :

- Organocatalysis : Proline-derived catalysts achieve >90% ee in deuteration reactions.

- Chiral resolution : Enzymatic methods (e.g., lipase-mediated acetylation) or chiral HPLC (e.g., Chiralpak AD-H column) isolate enantiomers. Applications include synthesis of deuterated pharmaceuticals for metabolic stability studies .

How does deuteration impact the compound’s spectroscopic signatures in structural elucidation?

Answer:

- ¹H NMR : Deuteration at adjacent positions (C3, C5) simplifies splitting patterns by eliminating coupling with protiated Hs.

- IR spectroscopy : C-D stretching vibrations appear at ~2100–2200 cm⁻¹, distinct from C-H (~2800–3000 cm⁻¹).

- X-ray crystallography : Deuterium substitution reduces thermal motion parameters, improving electron density maps .

What are the thermodynamic implications of deuteration in equilibrium studies (e.g., keto-enol tautomerism)?

Answer:

Deuterium’s higher mass lowers the zero-point energy of C-D bonds, shifting equilibrium constants (K) by 10–15% compared to protiated forms. For example, in keto-enol equilibria, deuteration stabilizes the keto form due to stronger C-D bonds, quantified via ¹H/²H NMR integration and van’t Hoff analysis .

What role does Tetrahydro-4H-pyran-4-ol-3,3,4,5,5-d5 play in isotope tracing for metabolic studies?

Answer:

As a stable isotope label, it tracks metabolic pathways in in vitro systems. Applications:

- LC-MS/MS : Quantifies deuterated metabolites to map oxidation/reduction pathways.

- Pharmacokinetics : Measures deuterium retention in plasma to assess drug half-life and bioavailability .

How does deuteration influence hydrogen-bonding interactions in supramolecular assemblies?

Answer:

C-D···O hydrogen bonds are ~5–10% weaker than C-H···O due to reduced polarizability. This is critical in crystal engineering, where deuteration alters packing motifs. Neutron diffraction studies reveal longer D···O distances (2.8–3.0 Å vs. 2.6–2.8 Å for H···O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.